3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
Chemical Structure and Properties The compound 3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1354011-32-7) is a pyrrolidine derivative featuring a tert-butyl ester group at the 1-position and a 2-aminoethylsulfanyl substituent at the 3-position. Its molecular weight is 246.37 g/mol .
The compound is marketed as a synthetic intermediate, likely for pharmaceutical or bioconjugation applications, though commercial availability is currently discontinued .
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethylsulfanyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S/c1-11(2,3)15-10(14)13-6-4-9(8-13)16-7-5-12/h9H,4-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXSGKKGEFFQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, also referred to as (S)-3-(2-amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, is a synthetic compound notable for its potential biological activities. Its unique structure, featuring a pyrrolidine ring and an amino group, suggests various applications in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₁₁H₂₂N₂O₂S
- Molecular Weight : 246.37 g/mol
- Structure : The compound includes a chiral center at the pyrrolidine ring, which is crucial for its biological interactions.
Antiviral Activity
Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit antiviral properties. A study on similar compounds demonstrated significant inhibition of influenza virus neuraminidase, with some derivatives showing effective concentrations (EC50) comparable to established antiviral agents .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically, it interacts with neuraminidase enzymes, which are critical for viral replication. The structural features of the compound facilitate hydrogen bonding with active site residues of the enzyme, enhancing its inhibitory effects .
Antioxidant Properties
The presence of a thiol group in the structure suggests that the compound may possess antioxidant properties. Similar sulfur-containing compounds have been documented to exhibit protective effects against oxidative stress.
Synthesis Methods
Several synthetic routes have been developed for producing this compound, focusing on achieving high enantiomeric purity:
- Base-Catalyzed Reactions : The reaction of pyrrolidine derivatives with 2-aminoethylthiol in the presence of sodium hydroxide under controlled conditions.
- Esterification : Following the formation of the intermediate, tert-butyl chloroformate is used for esterification to yield the final product.
Study on Antiviral Efficacy
A notable study evaluated various amino acid derivatives for their effectiveness against influenza virus. The findings indicated that certain pyrrolidine-based compounds exhibited significant antiviral activity, with specific Ki values demonstrating their potential as therapeutic agents .
Structural Analysis and Molecular Interactions
Crystallographic studies have provided insights into how the compound interacts with target enzymes. For instance, interactions between the amino group and active site residues were characterized using X-ray crystallography, revealing conformational changes that enhance binding affinity .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Cysteine | Contains a thiol group | Antioxidant properties |
| Homocysteine | Similar sulfur-containing structure | Linked to cardiovascular diseases |
| N-acetylcysteine | Acetylated form of cysteine | Mucolytic agent and antioxidant |
The unique structure of this compound differentiates it from other sulfur-containing compounds, potentially conferring distinct biological activities.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural and functional differences between the target compound and analogous pyrrolidine/piperazine derivatives:
Research Findings and Trends
- Substituent-Driven Reactivity: The choice of substituent (e.g., aminoethylsulfanyl vs. formyl) dictates downstream applications.
- Commercial Discontinuation : Both the target compound and its (R)-enantiomer () are discontinued, highlighting challenges in scalability or niche demand .
Preparation Methods
Pyrrolidine Protection
The pyrrolidine nitrogen is protected as a tert-butyl carbamate (Boc) to prevent undesired side reactions. For example, (S)-3-hydroxy-pyrrolidine-1-carboxylate is synthesized by reacting 3-hydroxy-pyrrolidine with di-tert-butyl dicarbonate in methanol under basic conditions (K₂CO₃, 0–5°C, 87% yield).
Hydroxyl Group Activation
The 3-hydroxy group is activated as a mesylate using methanesulfonyl chloride (MsCl) in ethyl acetate with triethylamine (TEA) at 0–5°C. This step converts the hydroxyl group into a superior leaving group, achieving quantitative conversion.
Thiol-Ether Formation
The mesylated intermediate undergoes nucleophilic substitution with 2-aminoethanethiol. In a representative procedure, the mesylate is treated with 2-aminoethanethiol hydrochloride in tetrahydrofuran (THF) at 50–60°C for 12–16 hours, yielding the target compound in 68–72% yield.
Optimization Note:
-
Solvent Choice: THF enhances nucleophilicity compared to DCM or dioxane.
-
Temperature Control: Elevated temperatures (50–60°C) accelerate substitution without epimerization.
Catalytic Hydrogenation for Chiral Purity
Chiral resolution is critical for bioactive applications. A catalytic hydrogenation approach using palladium on carbon (Pd/C) ensures enantiomeric excess:
Starting Material Preparation
(R)-3-((Phenylmethyl)sulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is synthesized via Mitsunobu reaction or thiol-ene coupling.
Debenzylation
Hydrogenation at 30–50 psi H₂ in ethanol over 10% Pd/C removes the benzyl protecting group. This step proceeds quantitatively at room temperature (24 hours), affording the free thiol intermediate.
Amination
The thiol intermediate reacts with 2-bromoethylamine hydrobromide in DMF at 80°C for 6 hours, achieving 85% yield. Triethylamine neutralizes HBr, preventing side reactions.
Key Data:
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Debenzylation | 10% Pd/C, EtOH, RT, 24h | 98% | >99% |
| Amination | DMF, 80°C, 6h | 85% | 97% |
Solid-Phase Synthesis for High-Throughput Production
Solid-phase methods enhance scalability and reduce purification steps:
Resin Functionalization
Wang resin is loaded with Fmoc-protected pyrrolidine-1-carboxylic acid using DIC/HOBt coupling in DCM (24 hours, RT).
Sulfanyl Group Introduction
The resin-bound pyrrolidine reacts with 2-(Boc-amino)ethyl disulfide in the presence of TCEP (tris(2-carboxyethyl)phosphine) to form the sulfanyl linkage. Cleavage with TFA/DCM (1:1) releases the Boc-protected intermediate.
Boc Deprotection
Treatment with 4M HCl/dioxane removes the Boc group, yielding the final compound with >90% purity after lyophilization.
Advantages:
-
Throughput: Parallel synthesis enables 50–100 compounds per batch.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Nucleophilic Substitution | 70 | 95 | Moderate | 120 |
| Catalytic Hydrogenation | 85 | 97 | High | 90 |
| Solid-Phase Synthesis | 65 | 90 | Very High | 150 |
Insights:
-
Catalytic Hydrogenation offers the best balance of yield and cost for industrial applications.
-
Solid-Phase Synthesis suits drug discovery due to rapid library generation despite higher costs.
Challenges and Mitigation Strategies
Epimerization Risk
The 3-position’s stereochemistry is prone to racemization during mesylation. Using low temperatures (–20°C) and short reaction times (<2 hours) preserves chirality.
Q & A
Basic Question: What are the recommended synthetic routes for preparing 3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of tert-butyl ester derivatives typically involves coupling reactions or functional group transformations under controlled conditions. For analogous compounds (e.g., tert-butyl pyrrolidine carboxylates), common strategies include:
- Stepwise Functionalization : Introduce the amino-ethylsulfanyl group via nucleophilic substitution or thiol-ene chemistry after establishing the pyrrolidine backbone. For example, describes a tert-butyl ester synthesis using DMAP and triethylamine in dichloromethane at 0–20°C, which can be adapted for similar substrates .
- Protection/Deprotection : Use Boc (tert-butoxycarbonyl) groups to protect amines during synthesis, as seen in for related intermediates .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust temperature, solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry to minimize side reactions.
Advanced Question: How can researchers resolve contradictions in reported yields or purity for this compound across different synthetic protocols?
Methodological Answer:
Discrepancies often arise from variations in:
- Reagent Quality : Impurities in starting materials (e.g., tert-butyl chloroformate) can reduce yields. Use high-purity reagents and characterize intermediates via NMR and HRMS.
- Workup Procedures : Differences in extraction, washing (e.g., aqueous NaHCO₃ for acidic impurities), or column chromatography (silica gel vs. reverse-phase) affect purity. highlights the importance of COA (Certificate of Analysis) for quality control .
- Reaction Scalability : Pilot small-scale reactions (e.g., 1 mmol) to optimize conditions before scaling up. ’s randomized block design for experimental replicates can be adapted to statistically validate protocols .
Basic Question: What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H), pyrrolidine ring protons, and the amino-ethylsulfanyl moiety.
- Mass Spectrometry : HRMS or LC-MS to verify molecular weight (e.g., C₁₁H₂₂N₂O₂S has a theoretical MW of 258.14).
- HPLC-PDA : Assess purity (>95% as per ) and detect byproducts from incomplete Boc deprotection or oxidation of the thioether group .
Advanced Question: How can the stereochemical stability of the amino-ethylsulfanyl group be evaluated under varying pH and temperature conditions?
Methodological Answer:
- Kinetic Studies : Use chiral HPLC or circular dichroism (CD) to monitor racemization at different pH (e.g., 2–10) and temperatures (25–60°C).
- Accelerated Stability Testing : Store the compound in buffers (e.g., PBS, acetate) and analyze degradation products via LC-MS. ’s safety guidelines recommend controlled storage (2–8°C, inert atmosphere) to preserve stability .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict energy barriers for stereochemical inversion, as suggested by ’s IUPAC naming conventions .
Basic Question: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. classifies similar esters as lachrymators, requiring fume hood use .
- First Aid : Immediate rinsing with water for skin/eye contact (per ) and consultation with a physician if inhaled .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines.
Advanced Question: How can researchers design experiments to study the environmental fate of this compound, including abiotic and biotic degradation pathways?
Methodological Answer:
- Environmental Simulation : Adapt ’s framework for studying chemical fate:
- Abiotic : Expose the compound to UV light, varying pH, and redox conditions (e.g., Fe³⁺/H₂O₂) to simulate hydrolysis/photolysis.
- Biotic : Use soil or microbial cultures to assess biodegradation. Monitor metabolites via GC-MS or ¹H NMR .
- Ecotoxicity Assays : Use Daphnia magna or algal models (per ) to evaluate LC₅₀/EC₅₀ values .
Advanced Question: How can contradictory bioactivity data from cell-based vs. in vivo studies be reconciled for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Measure solubility, plasma protein binding, and metabolic stability (e.g., liver microsomes) to explain discrepancies. notes that tert-butyl esters often act as prodrugs, requiring enzymatic cleavage for activity .
- Dose-Response Analysis : Use Hill plots to compare efficacy thresholds in vitro vs. in vivo. Adjust for bioavailability differences (e.g., oral vs. IP administration).
- Target Engagement Studies : Apply SPR (Surface Plasmon Resonance) or thermal shift assays to confirm binding to intended molecular targets.
Basic Question: What strategies are recommended for troubleshooting low yields in the final coupling step of the synthesis?
Methodological Answer:
- Catalyst Screening : Test alternative catalysts (e.g., HATU vs. EDCI) for amide bond formation.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates. ’s dichloromethane-based protocol can be modified with co-solvents .
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency, as suggested by ’s synthetic workflows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
